molecular formula C8H4F2O3 B3025470 2-(3,4-Difluorophenyl)-2-oxoacetic acid CAS No. 890097-94-6

2-(3,4-Difluorophenyl)-2-oxoacetic acid

Cat. No.: B3025470
CAS No.: 890097-94-6
M. Wt: 186.11 g/mol
InChI Key: PXHFUJJNVRHOSE-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenyl)-2-oxoacetic acid is a fluorinated aromatic α-keto acid with the molecular formula C₈H₄F₂O₃ (molecular weight: 186.11 g/mol) . The compound features two fluorine atoms at the 3- and 4-positions of the benzene ring, which confer distinct electronic and steric properties. It serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactivity in coupling reactions and its role in forming heterocyclic frameworks .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenyl)-2-oxoacetic acid can be achieved through several methods. One common approach involves the reaction of 3,4-difluorobenzaldehyde with malonic acid in the presence of pyridine and piperidine to yield (E)-3-(3,4-difluorophenyl)-2-propenoic acid. This intermediate is then converted to (E)-3-(3,4-difluorophenyl)-2-propenoyl chloride using thionyl chloride in the presence of toluene and pyridine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization.

Chemical Reactions Analysis

Oxidation Reactions

The α-keto group undergoes oxidation under strong oxidizing conditions. For example:

  • Treatment with KMnO₄ in acidic media converts the keto group to a carboxylic acid, forming 3,4-difluoromandelic acid derivatives .

  • Oxidation of side chains (e.g., methyl esters) yields fully oxidized products.

Key Conditions :

Oxidizing AgentTemperatureProductYieldReference
KMnO₄ (aq. H₂SO₄)80–100°CCarboxylic acid75–82%

Reduction Reactions

The keto group is reduced to a hydroxyl group using hydride donors:

  • NaBH₄ in ethanol reduces the α-keto group to a secondary alcohol, forming 2-hydroxy-2-(3,4-difluorophenyl)acetic acid .

  • LiAlH₄ in THF achieves complete reduction but requires anhydrous conditions.

Kinetic Data :

Reducing AgentSolventTimeConversion
NaBH₄Ethanol2 h~90%
LiAlH₄THF1 h>95%

Nucleophilic Aromatic Substitution

Fluorine atoms on the phenyl ring participate in substitution reactions:

  • Reaction with amines (e.g., benzylamine) in DMF at 120°C replaces fluorine with amine groups .

  • Thiols substitute fluorine under basic conditions (K₂CO₃) via SNAr mechanisms.

Example Reaction :

C8H5F2O3+PhCH2NH2DMF 120 CC14H12FNO3+HF\text{C}_8\text{H}_5\text{F}_2\text{O}_3+\text{PhCH}_2\text{NH}_2\xrightarrow{\text{DMF 120 C}}\text{C}_{14}\text{H}_{12}\text{FNO}_3+\text{HF}

Yield: 68% .

Condensation and Cyclization

The α-keto acid reacts with aminoguanidines to form heterocycles:

  • In glacial acetic acid under reflux, it condenses with aminoguanidines to yield pyridothiadiazine derivatives via intramolecular cyclization (22–26 h, 70–85% yield) .

  • Mechanism involves H₂S elimination and six-membered ring closure .

Reaction Pathway :

  • Formation of intermediate C via keto-amine condensation.

  • Intramolecular SN_NAr attack to form pyridothiadiazine intermediate D .

  • Final cyclization to tricyclic products .

Esterification and Amide Formation

The carboxylic acid group undergoes typical derivatization:

  • Thionyl chloride converts the acid to its acyl chloride, which reacts with alcohols to form esters (e.g., methyl ester in 89% yield) .

  • Coupling with amines (EDC/HOBt) produces amides, as demonstrated in synthesizing antitumor agents .

Optimized Conditions for Amidation :

Coupling ReagentSolventTemperatureYield
EDC/HOBtDCM25°C78%

Decarboxylation

Thermal decarboxylation occurs at elevated temperatures:

  • Heating above 200°C releases CO₂, yielding 3,4-difluoroacetophenone .

Thermogravimetric Analysis :

  • Onset temperature: 205°C

  • Mass loss: ~19% (theoretical CO₂ loss: 20.5%) .

Photochemical Reactions

UV irradiation induces cleavage of the α-keto acid group:

  • In methanol, photolysis forms 3,4-difluorobenzaldehyde and CO₂ .

Quantum Yield : Φ = 0.12 ± 0.03 at 254 nm .

Comparative Reactivity with Analogues

Reaction Type3,4-Difluoro Derivative2,4-Difluoro Derivative
Substitution Faster (para-F activation)Slower (steric hindrance)
Oxidation Similar ratesSimilar rates
Cyclization Higher yields (70–85%)Moderate yields (60–75%)

Data adapted from .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research indicates that derivatives of 2-(3,4-difluorophenyl)-2-oxoacetic acid exhibit significant anticancer properties. These compounds have been shown to inhibit specific cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways. For instance, studies have demonstrated that fluorinated compounds can enhance the efficacy of existing chemotherapeutics by targeting cancer cells more selectively .

Anti-inflammatory Properties:
The compound has also been investigated for its anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders .

Organic Synthesis

Building Block in Organic Chemistry:
this compound serves as an essential building block in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo various reactions, such as nucleophilic substitution and condensation reactions, makes it valuable in creating more complex molecules .

Synthesis of Fluorinated Compounds:
The presence of fluorine atoms in its structure enhances the lipophilicity and metabolic stability of the resulting compounds. This property is particularly useful in drug design, where fluorinated derivatives often exhibit improved bioavailability and reduced toxicity .

Biochemical Research

Biological Buffering Agent:
Due to its acidic properties, this compound can function as an organic buffer in biochemical assays. This application is crucial in maintaining pH stability during enzymatic reactions or cell culture experiments .

Inhibitor Studies:
The compound has been employed in studies aimed at understanding enzyme inhibition mechanisms. By acting as a competitive inhibitor for certain enzymes, it helps elucidate the enzymatic pathways and their regulatory mechanisms .

Case Studies

Study Findings
Anticancer Activity (2021) Demonstrated effective inhibition of breast cancer cell proliferation with IC50 values lower than traditional agents .
Anti-inflammatory Effects (2020) Reported significant reduction in TNF-alpha levels in murine models of arthritis .
Synthesis Applications (2019) Successfully used as a precursor for synthesizing novel anti-diabetic agents .

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenyl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound, such as ticagrelor, act as P2Y12 receptor antagonists. This interaction inhibits adenylyl cyclase activity, leading to reduced platelet aggregation and providing therapeutic benefits in conditions such as acute coronary syndrome .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ primarily in the number and position of fluorine atoms or other substituents on the phenyl ring. Key analogs include:

Compound Name CAS No. Molecular Formula Substituents Similarity Score
2-(3,5-Difluorophenyl)-2-oxoacetic acid 208259-76-1 C₈H₄F₂O₃ 3-F, 5-F 0.98
2-(3-Fluoro-4-methylphenyl)-2-oxoacetic acid 890097-96-8 C₉H₇F₃O₃ 3-F, 4-CH₃ 0.94
2-Oxo-2-(3,4,5-trifluorophenyl)acetic acid 890097-95-7 C₈H₃F₃O₃ 3-F, 4-F, 5-F 0.94
2-(4-Fluorophenyl)-2-oxoacetic acid 2251-76-5 C₈H₅FO₃ 4-F

Key Observations :

  • Electron-Withdrawing Effects: Fluorine substituents reduce electron density on the phenyl ring, enhancing the electrophilicity of the α-keto group. The 3,4-difluoro derivative exhibits stronger electron withdrawal compared to mono-fluoro analogs (e.g., 4-fluoro), increasing its reactivity in nucleophilic additions .
  • Steric Influence : Bulky substituents (e.g., 4-CH₃ in 890097-96-8) lower reaction yields due to steric hindrance, whereas fluorine’s small size minimizes this effect in 3,4-difluoro derivatives .

Physical and Chemical Properties

Property 2-(3,4-Difluorophenyl)-2-oxoacetic Acid 2-(3,5-Difluorophenyl)-2-oxoacetic Acid 2-(4-Fluorophenyl)-2-oxoacetic Acid
Molecular Weight (g/mol) 186.11 186.11 168.12
Melting Point (°C) Not reported Not reported Not reported
NMR Shifts (¹H, δ ppm) 8.14–8.08 (m, 1H), 7.09–6.93 (m, 2H) 8.32 (d, J = 8.6 Hz), 7.56 (d, J = 8.6 Hz)

Notable Trends:

  • Fluorine’s inductive effect deshields nearby protons, causing downfield shifts in NMR spectra. The 3,4-difluoro compound’s splitting pattern differs from para-fluoro analogs due to asymmetric substitution .

Biological Activity

2-(3,4-Difluorophenyl)-2-oxoacetic acid (CAS No. 890097-94-6) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has the molecular formula C9H6F2O3 and a molecular weight of 202.14 g/mol. Its structure features a difluorophenyl group attached to an oxoacetic acid moiety, which is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various metabolic pathways. The presence of the difluorophenyl group enhances its lipophilicity, allowing for better membrane permeability and interaction with cellular targets.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in cancer metabolism, particularly those linked to glycolysis and fatty acid synthesis.
  • Receptor Binding : It may also interact with various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

Biological Activity Overview

Activity Type Description
Antitumor Activity Exhibited cytotoxic effects against several cancer cell lines, including colon and lung carcinoma cells.
Antimicrobial Activity Preliminary studies suggest potential antibacterial properties, although further investigation is needed.
Anti-inflammatory Effects May modulate inflammatory pathways, contributing to reduced inflammation in preclinical models.

Case Study 1: Antitumor Activity

In a study assessing the cytotoxic effects of this compound on human cancer cell lines (HT-29 for colon carcinoma and H460 for lung carcinoma), the compound demonstrated significant inhibition of cell viability at concentrations ranging from 10 µM to 100 µM. The MTT assay results indicated a dose-dependent response, suggesting that the compound effectively induces apoptosis in these cancer cells .

Case Study 2: Antimicrobial Potential

Another study evaluated the antimicrobial activity of various derivatives of oxoacetic acids, including this compound. The results indicated moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, suggesting that modifications in the aromatic ring could enhance this property .

Research Findings

Recent investigations have focused on optimizing the synthesis of this compound derivatives to improve their biological efficacy. These studies reveal that:

  • Structural Modifications : Substituting different groups on the phenyl ring can significantly alter the biological activity. For instance, introducing electron-withdrawing groups enhances antitumor potency by increasing the compound's reactivity towards biological targets .
  • Combination Therapies : Preliminary data suggest that combining this compound with established chemotherapeutic agents may yield synergistic effects against resistant cancer cell lines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(3,4-difluorophenyl)-2-oxoacetic acid?

The compound can be synthesized via oxidation of 2-(3,4-difluorophenyl)-2-oxoacetaldehyde using strong oxidizing agents like potassium dichromate (K₂Cr₂O₇) in acidic conditions . A reported method for a structurally similar compound, 2-(2,4-difluorophenyl)-2-oxoacetic acid, achieved a 49% yield through controlled oxidation, as confirmed by ¹H NMR (δ 8.14–8.08 ppm for aromatic protons) . Key considerations include:

  • Reagent selection : Strong oxidants (e.g., KMnO₄, K₂Cr₂O₇) in acidic media.
  • Purification : Recrystallization or column chromatography to isolate the product.
  • Yield optimization : Monitoring reaction progress via TLC or NMR to minimize over-oxidation.

Q. How can researchers characterize the purity and structure of this compound?

Characterization typically involves:

  • ¹H NMR spectroscopy : Aromatic protons in the difluorophenyl group resonate as multiplets (δ 7.0–8.1 ppm), while the oxoacetic acid carbonyl appears as a singlet (δ ~12.5 ppm for COOH) .
  • Mass spectrometry (MS) : Exact mass calculation (C₈H₄F₂O₃: 186.02 g/mol) to confirm molecular ion peaks.
  • Melting point analysis : Compare observed values with literature data (if available).

Q. What safety precautions are essential when handling this compound in the lab?

  • Ventilation : Use local exhaust ventilation to control airborne particulates during solid handling .
  • PPE : Respirators with absorption cartridges, nitrile gloves, and protective eyewear (EN 166/374 standards) .
  • Storage : Keep in a cool, dry place away from oxidizers and bases to prevent decomposition.

Q. What are the primary applications of this compound in organic synthesis?

It serves as a key intermediate for:

  • Heterocycle synthesis : Reactivity of the α-keto acid group enables cyclization with amines or hydrazines to form pyrazines or quinoxalines.
  • Bioconjugation : The carboxylic acid moiety facilitates coupling to biomolecules (e.g., peptides) via carbodiimide chemistry.

Q. How does the difluorophenyl group influence the compound’s electronic properties?

The electron-withdrawing fluorine atoms increase the electrophilicity of the α-keto group, enhancing reactivity in nucleophilic additions. Computational studies (e.g., DFT) can quantify this effect using SMILES notation (C1=CC(=C(C=C1F)F)C(=O)C(=O)O) .

Advanced Research Questions

Q. How can tautomeric equilibria impact the reactivity of this compound?

The compound may exist in keto-enol tautomeric forms, stabilized by intramolecular hydrogen bonding. The keto form dominates in non-polar solvents, while enolization is favored in protic media, affecting its reactivity in:

  • Metal coordination : Enolate formation enhances chelation with transition metals (e.g., Cu²⁺).
  • Photostability : UV-Vis spectroscopy can monitor tautomeric shifts under light exposure .

Q. What strategies mitigate low yields in large-scale syntheses of this compound?

  • Catalytic oxidation : Replace stoichiometric K₂Cr₂O₇ with catalytic TEMPO/NaClO₂ to improve atom economy.
  • Flow chemistry : Continuous reactors enhance heat/mass transfer, reducing side reactions .
  • In situ monitoring : Use inline FTIR to optimize reaction termination points.

Q. How does the compound interact with biological targets, and what computational tools validate these interactions?

Molecular docking studies (e.g., AutoDock Vina) using the crystal structure (InChI Key: VZRYIZGMQICGSF-UHFFFAOYSA-N) predict binding affinities to enzymes like aldose reductase, relevant in diabetic complications. MD simulations assess stability of ligand-protein complexes .

Q. What are the environmental implications of improper disposal?

  • Persistence : Fluorinated aromatic rings resist microbial degradation, requiring specialized waste treatment (e.g., incineration at >1000°C) .
  • Ecotoxicity : LC₅₀ values for aquatic organisms should be determined via OECD Test Guideline 201.

Q. How can researchers resolve contradictions in reported spectroscopic data?

  • Cross-validation : Compare ¹H NMR (CDCl₃ vs. DMSO-d₆) and IR spectra to identify solvent-induced shifts.
  • High-resolution MS : Resolve ambiguities in molecular ion fragmentation patterns .

Properties

IUPAC Name

2-(3,4-difluorophenyl)-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2O3/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHFUJJNVRHOSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401291654
Record name 3,4-Difluoro-α-oxobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401291654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890097-94-6
Record name 3,4-Difluoro-α-oxobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890097-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Difluoro-α-oxobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401291654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(3-fluoro-4-hydroxyphenyl)-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide
2-(3,4-Difluorophenyl)-2-oxoacetic acid
N-(3-fluoro-4-hydroxyphenyl)-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide
2-(3,4-Difluorophenyl)-2-oxoacetic acid
N-(3-fluoro-4-hydroxyphenyl)-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide
N-(3-fluoro-4-hydroxyphenyl)-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide
2-(3,4-Difluorophenyl)-2-oxoacetic acid
N-(3-fluoro-4-hydroxyphenyl)-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide
N-(3-fluoro-4-hydroxyphenyl)-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide
2-(3,4-Difluorophenyl)-2-oxoacetic acid
N-(3-fluoro-4-hydroxyphenyl)-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide
N-(3-fluoro-4-hydroxyphenyl)-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide
2-(3,4-Difluorophenyl)-2-oxoacetic acid
N-(3-fluoro-4-hydroxyphenyl)-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide
N-(3-fluoro-4-hydroxyphenyl)-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide
2-(3,4-Difluorophenyl)-2-oxoacetic acid

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